molecular formula C18H14O6 B14345705 2-((3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoic acid CAS No. 99007-87-1

2-((3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoic acid

Cat. No.: B14345705
CAS No.: 99007-87-1
M. Wt: 326.3 g/mol
InChI Key: VVOLYJNOTQWXLG-UHFFFAOYSA-N
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Description

2-((3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoic acid is a complex organic compound known for its diverse applications in scientific research. This compound features a benzopyran structure, which is a common motif in many biologically active molecules. The presence of a hydroxyphenyl group and a propanoic acid moiety further enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxybenzaldehyde with a suitable ketone to form the benzopyran core. This intermediate is then subjected to further reactions to introduce the hydroxyphenyl and propanoic acid groups. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzopyran ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced benzopyran derivatives.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

2-((3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can scavenge reactive oxygen species, thereby reducing oxidative stress in cells. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoic acid is unique due to its benzopyran core, which imparts distinct chemical and biological properties

Properties

CAS No.

99007-87-1

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

2-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxypropanoic acid

InChI

InChI=1S/C18H14O6/c1-10(18(21)22)24-13-6-7-14-16(8-13)23-9-15(17(14)20)11-2-4-12(19)5-3-11/h2-10,19H,1H3,(H,21,22)

InChI Key

VVOLYJNOTQWXLG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O

Origin of Product

United States

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